molecular formula C14H10ClFO3 B6381905 MFCD18315746 CAS No. 1261921-56-5

MFCD18315746

Cat. No.: B6381905
CAS No.: 1261921-56-5
M. Wt: 280.68 g/mol
InChI Key: ZUMVRNHUBVCHGG-UHFFFAOYSA-N
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Description

Such compounds are typically characterized by their molecular weight, solubility, partition coefficients (LogP), and bioactivity profiles, which are critical for drug discovery and development .

Properties

IUPAC Name

methyl 3-(4-chloro-3-hydroxyphenyl)-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)9-3-5-12(16)10(6-9)8-2-4-11(15)13(17)7-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVRNHUBVCHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686120
Record name Methyl 4'-chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-56-5
Record name Methyl 4'-chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315746 involves specific chemical reactions and conditions. One common method includes the use of a two-step tangential-flow filtration (TFF) method, which improves the properties of the compound during the preparation process . This method involves an additional ethanol removal step prior to the particle fusion process, resulting in larger particles, reduced proportion of empty particles, optimized storage stability, and improved transfection efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that ensure consistency and quality. The use of advanced filtration and purification methods is crucial to achieve the desired properties and stability of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD18315746 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

MFCD18315746 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and synthesis processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, its industrial applications include the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of MFCD18315746 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and influencing cellular processes. Understanding these interactions is crucial for developing new applications and therapeutic strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing chemical compounds using parameters such as molecular properties , synthetic routes , bioactivity , and structural similarity . Below is a comparative analysis based on data from analogous compounds (e.g., boronic acids, pyrrolotriazines, and trifluoromethyl derivatives) to illustrate how MFCD18315746 might be evaluated against its peers.

Table 1: Key Molecular and Physicochemical Properties

Parameter Boronic Acid (CAS 1046861-20-4) Dichloropyrrolotriazine (CAS 918538-05-3) Trifluoromethyl Ketone (CAS 1533-03-5) Imidazole Derivative (CAS 177760-04-2)
Molecular Formula C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₁₁N₃O₂
Molecular Weight 235.27 g/mol 188.01 g/mol 202.17 g/mol 169.18 g/mol
LogP (XLOGP3) 2.15 2.56 2.84 0.91
Solubility (mg/mL) 0.24 0.15 0.45 1.12
Bioavailability Score 0.55 0.48 0.62 0.70
Synthetic Accessibility 2.07 3.12 1.89 2.45

Table 2: Structural Similarity Scores

Compound (CAS/MDL) Similarity Score Key Structural Features
(3-Bromo-5-chlorophenyl)boronic acid 0.87 Bromo/chloro substituents on aromatic ring
4-Chloro-5-isopropylpyrrolotriazine 0.85 Chloro and alkyl side chains
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 1.00 Trifluoromethyl groups on aromatic core
Ethyl 2-amino-1H-imidazole-5-carboxylate 0.92 Amino and ester functional groups

Key Findings:

Bioactivity : Boronic acids (e.g., CAS 1046861-20-4) exhibit moderate BBB permeability and low CYP inhibition, making them suitable for CNS-targeted therapies . In contrast, trifluoromethyl derivatives (e.g., CAS 1533-03-5) show enhanced metabolic stability due to fluorine’s electronegativity .

Synthesis : Imidazole derivatives (e.g., CAS 177760-04-2) require multi-step reactions with catalysts like A-FGO, emphasizing green chemistry principles , whereas pyrrolotriazines (e.g., CAS 918538-05-3) are synthesized via nucleophilic substitution under mild conditions .

Solubility vs. LogP : Compounds with higher LogP (e.g., trifluoromethyl ketones) often have lower aqueous solubility, necessitating formulation optimizations for drug delivery .

Methodological Considerations

The evidence underscores the importance of standardized protocols for compound comparison, including:

  • Data Consistency: Use of IUPAC nomenclature and validated software (e.g., XLOGP3 for LogP predictions) .
  • Structural Metrics : Tools like Tanimoto coefficients to quantify structural similarity .
  • Biological Assays : Standardized IC₅₀/EC₅₀ measurements for bioactivity profiling .

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